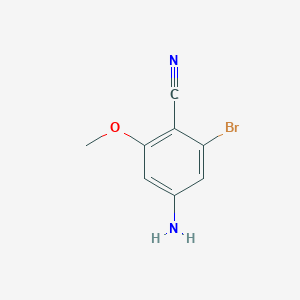

4-Amino-2-bromo-6-methoxybenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

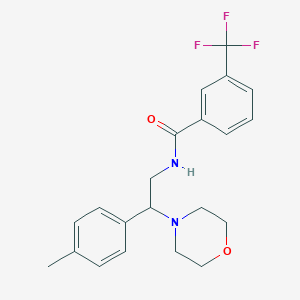

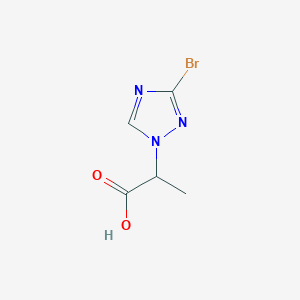

“4-Amino-2-bromo-6-methoxybenzonitrile” is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound has been studied, with one method involving a palladium (II)-catalyzed C–H activation resulting in ortho-brominated azobenzenes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrN2O/c1-12-8-3-5(11)2-7(9)6(8)4-10/h2-3H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

The compound forms red-light-absorbing azonium ions, but only under very acidic conditions (pH < 1) . The neutral versions of these compounds undergo trans-to-cis photoisomerization with blue-green light .

Physical And Chemical Properties Analysis

科学的研究の応用

Green Synthesis and Antibacterial Activity

The compound 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC), related to 4-Amino-2-bromo-6-methoxybenzonitrile, was synthesized using a green synthesis approach involving microwave irradiation. This method utilized chalcone as a precursor, which was further reacted with malononitrile and ammonium acetate. The synthesized ABDC exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming the initial chalcone compound. The study highlighted the potential of ABDC as a better antibacterial agent compared to its precursor, supported by quantum chemistry calculations (Khan, 2017).

Herbicide Resistance in Transgenic Plants

A groundbreaking application in agricultural biotechnology involves the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), closely related to 4-Amino-2-bromo-6-methoxybenzonitrile. A gene encoding a specific nitrilase capable of detoxifying bromoxynil was identified in the soil bacterium Klebsiella ozaenae and was used to engineer transgenic tobacco plants. These genetically modified plants expressed the bromoxynil-specific nitrilase in their leaves, conferring resistance to high levels of the herbicide. This innovative approach demonstrates the potential for using genetic engineering to enhance crop resistance to herbicides, offering a strategy to protect crops while minimizing environmental impact (Stalker, McBride, & Malyj, 1988).

Corrosion Inhibition

A study on 2-aminobenzene-1,3-dicarbonitriles derivatives, which share a structural similarity with 4-Amino-2-bromo-6-methoxybenzonitrile, revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. Among the derivatives, one exhibited an inhibition efficiency of 97.83% at a concentration of 100 mg/L, highlighting its potential as a highly effective corrosion inhibitor. This property is crucial for industrial applications where metal corrosion can lead to significant economic losses and safety hazards. The study also employed quantum chemical calculations to support the experimental observations, providing a deeper understanding of the interaction between the inhibitors and the metal surface (Verma, Quraishi, & Singh, 2015).

Safety and Hazards

特性

IUPAC Name |

4-amino-2-bromo-6-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-3-5(11)2-7(9)6(8)4-10/h2-3H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDCEFJUFCPGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)N)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-bromo-6-methoxybenzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

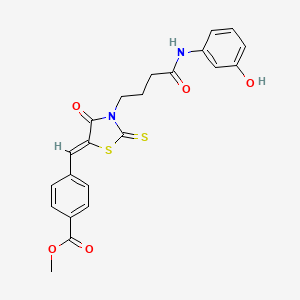

![Methyl 1-(1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2590536.png)

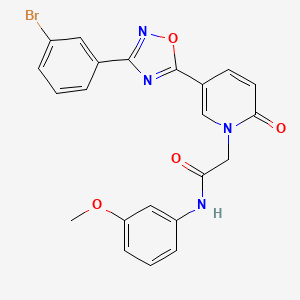

![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2590538.png)

![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate](/img/structure/B2590539.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one](/img/structure/B2590541.png)

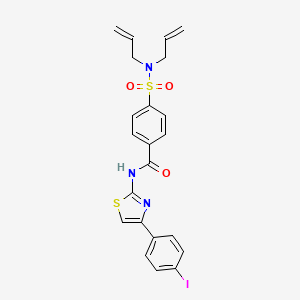

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2590547.png)

![2-[1-(2-Pyrazol-1-ylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2590550.png)